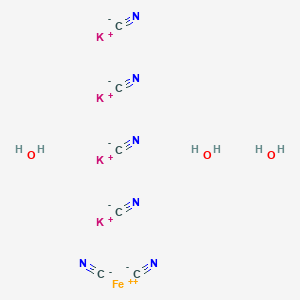
Zinc metaarsenite
Vue d'ensemble
Description
Zinc metaarsenite is a compound with the molecular formula As2O4Zn . It has an average mass of 279.250 Da and a monoisotopic mass of 277.751984 Da . The compound is also known by other names such as Arsenenous acid, zinc salt, Arsenious acid, zinc salt, and Zinc arsenite .
Molecular Structure Analysis
The molecular structure of Zinc metaarsenite consists of one Zinc atom and four Oxygen atoms bonded to two Arsenic atoms . The molecular weight of the compound is 279.25 .
Physical And Chemical Properties Analysis
Zinc metaarsenite is a white, water-soluble powder . It has a molecular formula of As2O4Zn and an average mass of 279.250 Da . The percent composition is As 53.66%, O 22.92%, Zn 23.42% .
Applications De Recherche Scientifique
Zinc Oxide Nanoparticles for Biomedical Applications : Zinc oxide nanoparticles are notable for their anticancer and antimicrobial activities, attributed to their ability to generate reactive oxygen species and induce apoptosis. They are also used as drug carriers, reducing toxicity and enhancing therapeutic effects (Mishra et al., 2017).
Biocompatibility and Low Toxicity of ZnO Nanoparticles : These nanoparticles are increasingly used in various industrial products and have emerged as popular in biological applications due to their excellent biocompatibility, economic advantage, and low toxicity. They have shown potential in anticancer, antibacterial, and antidiabetic treatments, as well as in bioimaging (Jiang et al., 2018).
ZINC Database for Ligand Discovery : ZINC is a free public resource for discovering ligands, including zinc-related compounds. It offers access to millions of molecules for docking and research in biological contexts (Irwin et al., 2012).
Zinc Isotopes in Biogeosciences : Stable zinc isotopes have shown significant fractionation in various biological and chemical processes, suggesting their potential as valuable biogeochemical tracers. This research explores their natural variation in isotopic composition and applications in environmental and life sciences (Cloquet et al., 2008).
Zinc in Biological Systems : The role of zinc in living organisms is critical, with fluorescent imaging being a suitable technique for its in vivo monitoring. This review focuses on the design strategies and mechanisms of fluorescent probes for zinc in neurochemistry and other biological areas (Jiang & Guo, 2004).
Zinc's Role in Antiviral Immunity : Zinc is crucial for growth, development, and immune function. Its deficiency affects a significant portion of the population, influencing antiviral immunity. This review summarizes evidence of zinc's antiviral activity and its potential therapeutic use in viral infections (Read et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
zinc;oxoarsinite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsHO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSXCHQCPHCDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]=O.[O-][As]=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801052202 | |
| Record name | Arsenenous acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc metaarsenite | |
CAS RN |
10326-24-6 | |
| Record name | Zinc meta-arsenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC METAARSENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7ELR7RV4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















